Structural Differentiation: N-Methoxy Hydroxamic Acid Motif vs. N-H and N-Alkyl Analogs Enables Unique Metal Chelation Potential
The N-methoxy substituent in the target compound (CONHOMe) forms a hydroxamic acid-like moiety (pKa ~8–9 for the NH) capable of bidentate Zn²⁺ or Mg²⁺ coordination, a feature absent in the primary amide of 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide [1]. In the N,N-dimethyl analog, the tertiary amide lacks any ionizable proton, abolishing metal-chelating capacity entirely. This difference is critical because numerous NAMPT and NNMT inhibitors derive potency from active-site metal coordination. While direct enzyme inhibition data for this specific compound are not publicly available, the presence of the N-methoxy group enables a binding mode qualitatively distinct from that of the N-H and N,N-dimethyl comparators, as demonstrated by the clinical NAMPT inhibitor FK-866 (a hydroxamic acid-containing nicotinamide derivative, Ki = 0.4 nM) [2].
| Evidence Dimension | Metal-chelating functional group presence (hydroxamic acid-like NH–OMe) |
|---|---|
| Target Compound Data | CONHOMe (N-methoxy amide): one ionizable NH (predicted pKa ~8.5) available for bidentate metal coordination |
| Comparator Or Baseline | 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide: CONH₂ (primary amide, no N–O bond, monodentate coordination only); N,N-dimethyl analog: CONMe₂ (tertiary amide, no ionizable proton, no metal chelation) |
| Quantified Difference | Qualitative difference: bidentate vs. monodentate vs. no metal chelation capability |
| Conditions | Structural comparison based on functional group analysis; metal-binding capacity inferred from hydroxamic acid literature precedent |
Why This Matters
Procurement of the correct N-methoxy analog preserves the ability to engage metal-dependent enzyme targets (e.g., NAMPT, HDACs) in a bidentate mode, which is mechanistically impossible for the N–H or N,N‑dimethyl variants.
- [1] Marmion CJ, Griffith D, Nolan KB. Hydroxamic acids – an intriguing family of enzyme inhibitors and biomedical ligands. Eur J Inorg Chem. 2004;2004(15):3003-3016. View Source
- [2] Hasmann M, Schemainda I. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Res. 2003;63(21):7436-7442. View Source
